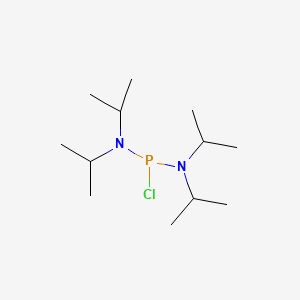

Bis(diisopropylamino)chlorophosphine

Cat. No. B1630993

Key on ui cas rn:

56183-63-2

M. Wt: 266.79 g/mol

InChI Key: FEHUTHGOLLQBNW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07745591B2

Procedure details

A 5-liter, 3-neck, round-bottom flask was equipped with a Fredrich's condenser, a ground glass stirrer bearing, a silicon rubber septum, and placed under dry argon. Two liters (1,600 grams, 15.9 mmols, 7.0 eq) of anhydrous diisopropyl amine was added to the flask. The diisopropyl amine was diluted by the addition of two liters of anhydrous acetonitrile. The solution was mixed with a mechanical stirrer attached to a glass stir rod and Teflon blade. An ice/water bath was placed under the 5-liter flask, and the amine solution allowed to cool for 30 min. Phosphorus trichloride (313 grams, 2.3 mmols, 1.0 eq) was dissolved in 1 liter of anhydrous acetonitrile in a separate dry 1-liter flask. The mechanical stirrer was set to vigorous stirring and the phosphorus trichloride solution added slowly to the stirring flask by cannula. Once the addition was complete, the ice/water bath was removed, and the reaction was allowed to warm to room temperature. The reaction was stirred overnight and the extent of the reaction determined by 31P NMR of an aliquot of the reaction mixture using an external lock. Complete conversion of the starting material, phosphorus trichloride (δ 201 ppm), into the product at δ 134 ppm, demonstrated completion of the desired reaction. The reaction mixture was filtered to remove the bulk of the diisopropylamine hydrochloride, which had precipitated. The precipitate was washed with anhydrous ether and the filtrates evaporated into a 2-liter round-bottom flask. The resulting evaporated product was a semi-crystalline solid, which was suspended in 1 liter of anhydrous hexanes. The flask was heated on a mantel, to allow the hexanes to boil. The hot liquid was filtered through a Schlenk filter-funnel to remove residual amine hydrochloride. This resulting clear yellow liquid was evaporated to one half the original volume and placed in a freezer to allow the product to recrystallize. The recrystallized product was isolated by filtration and dried in a vacuum desiccator, yielding 447 grams (74% yield).

[Compound]

Name

Teflon

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

74%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[P:8]([Cl:11])(Cl)Cl>C(#N)C>[CH:1]([N:4]([P:8]([N:4]([CH:5]([CH3:7])[CH3:6])[CH:1]([CH3:3])[CH3:2])[Cl:11])[CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

15.9 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Three

[Compound]

|

Name

|

Teflon

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

313 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to vigorous stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5-liter, 3-neck, round-bottom flask was equipped with a Fredrich's condenser, a ground glass stirrer bearing

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The solution was mixed with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

An ice/water bath was placed under the 5-liter flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry 1-liter flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the phosphorus trichloride solution added slowly to the stirring flask by cannula

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ice/water bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction was stirred overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the bulk of the diisopropylamine hydrochloride, which

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had precipitated

|

WASH

|

Type

|

WASH

|

|

Details

|

The precipitate was washed with anhydrous ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrates evaporated into a 2-liter round-bottom flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting evaporated product

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was heated on a mantel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot liquid was filtered through a Schlenk filter-funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual amine hydrochloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This resulting clear yellow liquid was evaporated to one half the original volume

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recrystallize

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The recrystallized product was isolated by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in a vacuum desiccator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

yielding 447 grams (74% yield)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)(C)N(C(C)C)P(Cl)N(C(C)C)C(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 74% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |